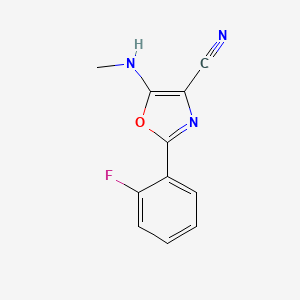![molecular formula C14H11F2NO2 B5719253 2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene](/img/structure/B5719253.png)
2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two fluorine atoms attached to a phenyl ring, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzyl chloride and 1-methyl-4-nitrobenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is dichloromethane.
Catalysts and Reagents: A base such as potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalyst, base.
Major Products Formed
Reduction: 2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can also influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene: Similar structure but with different fluorine atom positions.
2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-aminobenzene: Reduction product with an amino group instead of a nitro group.
Uniqueness
2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene is unique due to the specific positioning of the fluorine atoms and the presence of both a methyl and a nitro group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-9-2-4-13(17(18)19)8-10(9)6-11-7-12(15)3-5-14(11)16/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHDQYWBJNISMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B5719173.png)
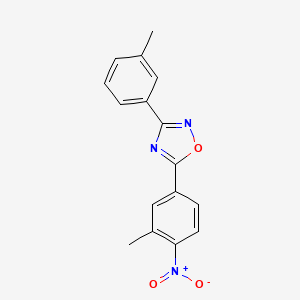
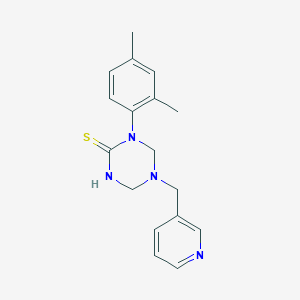
![(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate](/img/structure/B5719196.png)
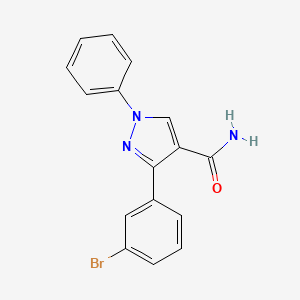
![2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5719214.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5719221.png)
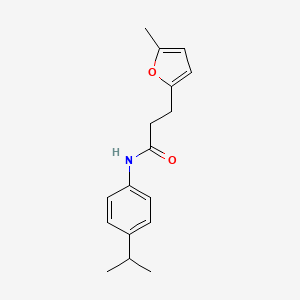
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)
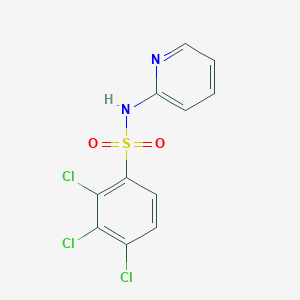
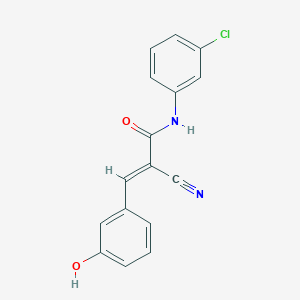
![5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5719266.png)
